2 6-Bis-(n n-dibutylureido)toluene
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Overview
Description
2 6-Bis-(n n-dibutylureido)toluene is a chemical compound with the molecular formula C25H44N4O2 and a molecular weight of 432.64 g/mol It is known for its unique structure, which includes two dibutylureido groups attached to a toluene core
Preparation Methods
The synthesis of 2 6-Bis-(n n-dibutylureido)toluene typically involves the reaction of 2 6-toluene diisocyanate with dibutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: 2 6-toluene diisocyanate and dibutylamine.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Procedure: The 2 6-toluene diisocyanate is added dropwise to a solution of dibutylamine in the solvent, with continuous stirring. The reaction mixture is then allowed to react for several hours until the formation of this compound is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain a pure compound
Chemical Reactions Analysis
2 6-Bis-(n n-dibutylureido)toluene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the urea groups, where nucleophiles such as amines or alcohols replace the dibutyl groups.
Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to yield the corresponding amines and urea derivatives
Scientific Research Applications
2 6-Bis-(n n-dibutylureido)toluene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential use in drug development. Its derivatives are tested for pharmacological activities.
Industry: The compound is used in the production of specialty chemicals and materials. .
Mechanism of Action
The mechanism of action of 2 6-Bis-(n n-dibutylureido)toluene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The urea groups in the molecule play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2 6-Bis-(n n-dibutylureido)toluene can be compared with other similar compounds, such as:
2 4-Bis-(n n-dibutylureido)toluene: This compound has a similar structure but with the urea groups attached at different positions on the toluene ring. It exhibits different chemical and biological properties.
2 6-Bis-(n n-dimethylureido)toluene: In this compound, the dibutyl groups are replaced with dimethyl groups. This change affects its reactivity and applications.
2 6-Bis-(n n-diethylureido)toluene:
Properties
IUPAC Name |
1,1-dibutyl-3-[3-(dibutylcarbamoylamino)-2-methylphenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44N4O2/c1-6-10-17-28(18-11-7-2)24(30)26-22-15-14-16-23(21(22)5)27-25(31)29(19-12-8-3)20-13-9-4/h14-16H,6-13,17-20H2,1-5H3,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVZCDYPULFREY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)NC1=C(C(=CC=C1)NC(=O)N(CCCC)CCCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30724101 |
Source
|
Record name | N',N''-(2-Methyl-1,3-phenylene)bis(N,N-dibutylurea) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30724101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63785-40-0 |
Source
|
Record name | N',N''-(2-Methyl-1,3-phenylene)bis(N,N-dibutylurea) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30724101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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